3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl sulfonyl group, a cyclohexenyl ethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-[(4-CHLOROPHENYL)SULFONYL]BENZOIC ACID: Shares the chlorophenyl sulfonyl group but differs in the core structure.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Contains a similar sulfonyl group but has a different heterocyclic core.
Uniqueness
3-[(4-CHLOROPHENYL)SULFONYL]-1-[2-(1-CYCLOHEXENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN2O2S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[2-(cyclohexen-1-yl)ethyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-15(2)23(13-12-16-6-4-3-5-7-16)20(22)19(14)26(24,25)18-10-8-17(21)9-11-18/h6,8-11H,3-5,7,12-13,22H2,1-2H3 |
InChI Key |
IZJBGFVCDZCPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.